Acetic acid--pentadecan-8-ol (1/1)
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Overview
Description
Acetic acid–pentadecan-8-ol (1/1) is a chemical compound formed by the combination of acetic acid and pentadecan-8-ol. Acetic acid, also known as ethanoic acid, is a colorless liquid organic compound with a pungent smell and a distinctive sour taste. It is widely used in the production of various chemicals and as a food preservative. Pentadecan-8-ol is a long-chain alcohol with a 15-carbon backbone, commonly used in the synthesis of surfactants and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–pentadecan-8-ol (1/1) typically involves the esterification of pentadecan-8-ol with acetic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 60-80°C for several hours to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:
Pentadecan-8-ol+Acetic acidCatalystAcetic acid–pentadecan-8-ol+Water
Industrial Production Methods
In industrial settings, the production of acetic acid–pentadecan-8-ol (1/1) may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process. The product is typically purified by distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–pentadecan-8-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The alcohol group in pentadecan-8-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and acetic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the acyl group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Pentadecan-8-one or pentadecanoic acid.
Reduction: Pentadecan-8-ol and acetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid–pentadecan-8-ol (1/1) has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial properties and effects on cell membranes.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the formulation of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of acetic acid–pentadecan-8-ol (1/1) involves its interaction with biological membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing acetic acid and pentadecan-8-ol. Acetic acid can act as a weak acid, affecting the pH of the local environment, while pentadecan-8-ol can integrate into lipid bilayers, altering membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Acetic acid–hexadecan-8-ol (1/1): Similar structure but with a 16-carbon backbone.
Acetic acid–octadecan-8-ol (1/1): Similar structure but with an 18-carbon backbone.
Acetic acid–dodecan-8-ol (1/1): Similar structure but with a 12-carbon backbone.
Uniqueness
Acetic acid–pentadecan-8-ol (1/1) is unique due to its specific chain length, which imparts distinct physical and chemical properties. The 15-carbon backbone provides an optimal balance between hydrophobicity and hydrophilicity, making it suitable for various applications in surfactant and lubricant formulations.
Properties
CAS No. |
190249-59-3 |
---|---|
Molecular Formula |
C17H36O3 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
acetic acid;pentadecan-8-ol |
InChI |
InChI=1S/C15H32O.C2H4O2/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2;1-2(3)4/h15-16H,3-14H2,1-2H3;1H3,(H,3,4) |
InChI Key |
VZHDMJCDIQJFAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCCCCC)O.CC(=O)O |
Origin of Product |
United States |
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